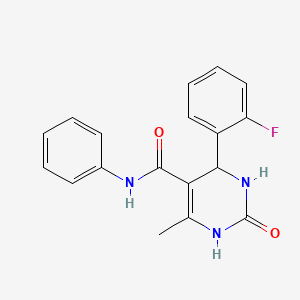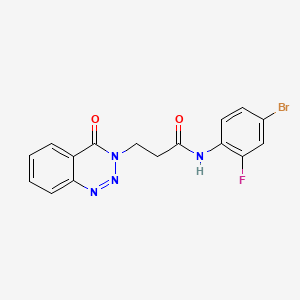![molecular formula C13H19N3O3 B2907445 N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide CAS No. 2198747-52-1](/img/structure/B2907445.png)
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMOG is a hypoxia-mimetic agent, which means it can simulate the effects of low oxygen levels in cells and tissues.
作用機序
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide acts as a prolyl hydroxylase inhibitor, which means it can inhibit the activity of prolyl hydroxylase enzymes that are involved in the degradation of HIF-1α. Under normoxic conditions, HIF-1α is rapidly degraded by prolyl hydroxylase enzymes, but under hypoxic conditions or N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide treatment, HIF-1α can accumulate and translocate to the nucleus, where it can activate the transcription of various genes involved in hypoxia response.
Biochemical and Physiological Effects:
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects in cells and tissues. It can induce the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), which can promote the growth of new blood vessels and increase oxygen delivery to tissues. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can also increase the expression of glucose transporters such as GLUT1, which can enhance glucose uptake and metabolism in cells. Additionally, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can induce the differentiation of various cell types such as neural stem cells and mesenchymal stem cells.
実験室実験の利点と制限
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It can be used to simulate the effects of hypoxia without the need for specialized equipment or facilities. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide treatment is also reversible, which allows for the study of the immediate and long-term effects of hypoxia. However, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has some limitations as well. It can have off-target effects on other enzymes and pathways, which can complicate the interpretation of results. Additionally, N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in scientific research. One direction is the study of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in the context of cancer therapy. Hypoxia is a common feature of solid tumors, and N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been shown to sensitize cancer cells to radiation and chemotherapy. Another direction is the use of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Hypoxia has been implicated in the pathogenesis of these diseases, and N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide may have neuroprotective effects. Finally, the development of more selective and potent prolyl hydroxylase inhibitors may improve the specificity and efficacy of hypoxia-mimetic agents like N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide.
合成法
The synthesis of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide involves the reaction between N-(tert-butoxycarbonyl)-3-aminopropionic acid ethyl ester and 3,5-dimethyl-4-(2-oxazolyl)benzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with acryloyl chloride and triethylamine to obtain N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide. The chemical structure of N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide is shown below:
科学的研究の応用
N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide has been widely used in scientific research due to its ability to mimic the effects of hypoxia. Hypoxia is a condition in which cells and tissues are deprived of oxygen, which can occur in various pathological conditions such as cancer, stroke, and heart disease. N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide can activate the hypoxia-inducible factor (HIF) pathway, which plays a key role in the cellular response to hypoxia. This activation leads to the upregulation of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
特性
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-5-11(17)14-7-6-12(18)15-8(2)13-9(3)16-19-10(13)4/h5,8H,1,6-7H2,2-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUISEAWIXPNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

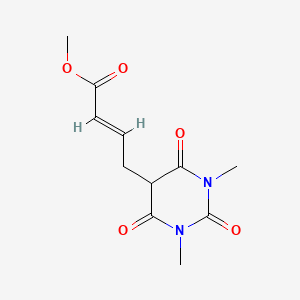


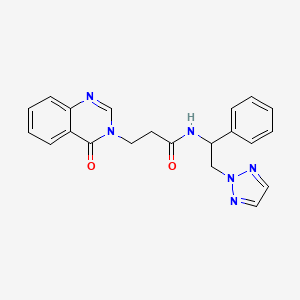
![2-Chloro-N-[2-(dimethylamino)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2907370.png)
![2-((2,5-difluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2907372.png)
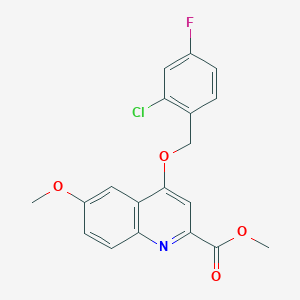
![3,4,9-Trimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2907375.png)
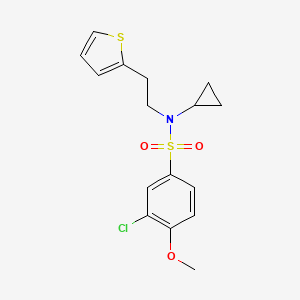
![1-(2-hydroxyethyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2907380.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2907382.png)
